molecular formula C9H9N3O B7770270 2-(aminomethyl)-1H-quinazolin-4-one

2-(aminomethyl)-1H-quinazolin-4-one

Cat. No.: B7770270
M. Wt: 175.19 g/mol
InChI Key: BRVSYHWZXIPJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-(aminomethyl)-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-(aminomethyl)-1H-quinazolin-4-one” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(aminomethyl)-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, “2-(aminomethyl)-1H-quinazolin-4-one” is used as a building block for the synthesis of more complex molecules

Biology

In biological research, “this compound” is studied for its interactions with biomolecules. It can serve as a probe to investigate biochemical pathways and molecular mechanisms in living organisms.

Medicine

The compound has potential applications in medicine, particularly in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In industrial applications, “this compound” is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of “2-(aminomethyl)-1H-quinazolin-4-one” involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Properties

IUPAC Name

2-(aminomethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVSYHWZXIPJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.